molecular formula C8H7F2NO4S B2656343 4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene CAS No. 2411298-94-5

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene

Cat. No.: B2656343
CAS No.: 2411298-94-5
M. Wt: 251.2
InChI Key: ZZMHVIIAKKKNJB-UHFFFAOYSA-N
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Description

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene is a synthetic organic compound characterized by the presence of acetamido, fluoro, and fluorosulfonyloxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido group.

    Fluorination: Introduction of the fluoro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The acetamido group can be involved in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

    Materials Science: The compound’s unique functional groups make it useful in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the fluoro and fluorosulfonyloxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2-fluorobenzene: Lacks the fluorosulfonyloxy group, making it less reactive in certain chemical reactions.

    4-Acetamido-1-fluorosulfonyloxybenzene: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2-Fluoro-1-fluorosulfonyloxybenzene: Lacks the acetamido group, affecting its biological activity and reactivity.

Uniqueness

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluoro and fluorosulfonyloxy groups allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-acetamido-2-fluoro-1-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c1-5(12)11-6-2-3-8(7(9)4-6)15-16(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHVIIAKKKNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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